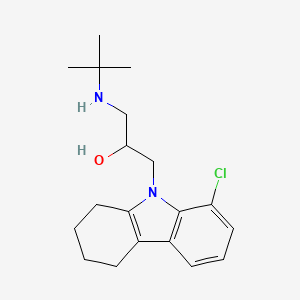

1-(tert-butylamino)-3-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-butylamino)-3-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol, also known as BTCP, is a synthetic compound that has been extensively studied in scientific research due to its potential therapeutic properties. BTCP is a beta-adrenergic receptor antagonist that has been shown to have beneficial effects in a number of different areas of research. In

Scientific Research Applications

Molecular Structure and Synthesis

Studies on carbamate derivatives and their synthesis provide insights into the role of tert-butylamino groups in forming hydrogen bonds and assembling molecules into complex architectures. For instance, the interplay of strong and weak hydrogen bonds in carbamate derivatives shows the structural significance of tert-butylamino groups in molecular assembly (Das et al., 2016). Furthermore, the rearrangement of active ester intermediates during amide coupling highlights the synthetic utility of tert-butylamino groups in peptide coupling reactions (Mahmoud et al., 2005).

Electromechanical and Photochemical Properties

The incorporation of tert-butylamino groups into polymers demonstrates their impact on electrochemical properties. Aramids with main-chain triphenylamine and pendent tert-butylcarbazole units exhibit visible and near-infrared electrochromism, indicating the potential of tert-butylamino groups in developing materials with advanced optical properties (Hsiao et al., 2014).

Molecular Interactions

The self-assembling behavior of molecules like tert-butanol in various solvents has been studied to understand the influence of tert-butylamino groups on molecular interactions. These studies shed light on how tert-butylamino groups affect the association abilities of molecules, impacting their solvation and interaction patterns (Iwahashi et al., 2000).

Drug Discovery and Bioactive Molecules

Molecular docking and spectroscopy studies of compounds containing tert-butylamino groups, such as (RS)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one, highlight their potential as adrenaline uptake inhibitors. These studies provide a framework for understanding the bioactive nature of tert-butylamino-containing molecules in the context of central nervous system drug discovery (Sevvanthi et al., 2018).

properties

IUPAC Name |

1-(tert-butylamino)-3-(8-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27ClN2O/c1-19(2,3)21-11-13(23)12-22-17-10-5-4-7-14(17)15-8-6-9-16(20)18(15)22/h6,8-9,13,21,23H,4-5,7,10-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLSKNLDQYKYHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(CN1C2=C(CCCC2)C3=C1C(=CC=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-butylamino)-3-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Tert-butyl-2,6-dimethylphenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B2558764.png)

![3-(2-methoxyethyl)-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2558765.png)

![2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2558769.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2558773.png)

![(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2558775.png)

![6-Cyclopropyl-2-[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2558777.png)

![ethyl 3-(3-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)ureido)propanoate](/img/structure/B2558778.png)

![4-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-nitrophenyl}morpholine](/img/structure/B2558780.png)

![2-(2-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2558782.png)